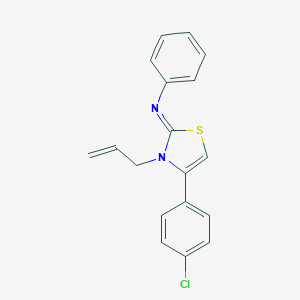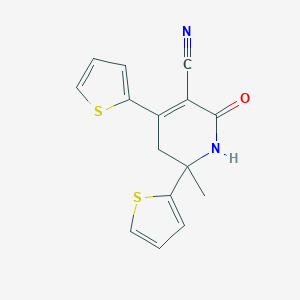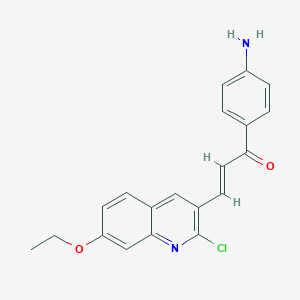
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine, commonly known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer treatment.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
This compound has been investigated for its potential as an antimicrobial agent. The thiazole ring, a common motif in many biologically active molecules, may contribute to the compound’s ability to inhibit the growth of various bacteria and fungi. Its efficacy against Gram-negative bacteria and its potent antifungal activity against species like Candida albicans and Candida glabrata are particularly noteworthy .
Anticonvulsant Activity
The compound’s structure is conducive to anticonvulsant activity. It may act as a positive allosteric modulator of the GABA_A receptor at the benzodiazepine binding site, which is a common mechanism for many anticonvulsant drugs. This application is supported by in vivo studies and in silico evaluations that suggest a promising potential for treating seizure disorders .
Polymer Synthesis
The structural elements of this compound, particularly the chlorophenyl group, make it a candidate for use in polymer synthesis. It could serve as a precursor for creating rigid and temperature-resistant polymers, which have applications in industries requiring materials that can withstand extreme conditions .
Enzyme Inhibition
The compound’s potential to act as an enzyme inhibitor, particularly for enzymes like carbonic anhydrase, has been suggested. This could have implications for the treatment of conditions like glaucoma or edema, where inhibition of carbonic anhydrase can be therapeutically beneficial .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2S/c1-2-12-21-17(14-8-10-15(19)11-9-14)13-22-18(21)20-16-6-4-3-5-7-16/h2-11,13H,1,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVXLZXCGBCIDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[5-(4-Chlorophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B415102.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415104.png)
![6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415105.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415106.png)

![3-(2-Methyl-2-propenyl)-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B415110.png)
![2-(1,3-Benzoxazol-2-yl)-3-[4-(1-piperidinylsulfonyl)anilino]acrylaldehyde](/img/structure/B415111.png)
![5-bromo-3-[4-(6-chloro-4-phenylquinolin-2-yl)anilino]indol-2-one](/img/structure/B415112.png)
![4-[(7-Iododibenzo[a,c]phenazin-11-yl)oxy]phenylamine](/img/structure/B415115.png)
![6-bromo-2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B415116.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-bromo-4-phenylquinazoline](/img/structure/B415119.png)
![1-{4-[(6-Bromo-4-phenyl-2-quinazolinyl)amino]phenyl}-3-phenyl-2-propen-1-one](/img/structure/B415120.png)
![N'-[3-nitro-4-(4-morpholinyl)benzylidene]-2-(5-phenyl-2H-tetraazol-2-yl)acetohydrazide](/img/structure/B415122.png)